6-Chloro-3-fluoroimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the imidazo[1,2-b]pyridazine family, which is known for its diverse pharmacological properties, including antifungal, anti-inflammatory, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-fluoropyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antifungal, anti-inflammatory, and anticancer agent.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-3-fluoroimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for the development of new bioactive molecules .
Properties
Molecular Formula |
C6H3ClFN3 |
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Molecular Weight |
171.56 g/mol |
IUPAC Name |
6-chloro-3-fluoroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H |
InChI Key |
QJJXXGPJSKBPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2F)Cl |
Origin of Product |
United States |
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